molecular formula C13H10ClNO3 B6368626 Methyl 4-chloro-3-(3-hydroxypyridin-2-yl)benzoate CAS No. 1261982-44-8

Methyl 4-chloro-3-(3-hydroxypyridin-2-yl)benzoate

Cat. No.: B6368626
CAS No.: 1261982-44-8
M. Wt: 263.67 g/mol
InChI Key: GXYNEWDENZKZIH-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(3-hydroxypyridin-2-yl)benzoate is a chemical compound with the molecular formula C13H10ClNO3 It is known for its unique structure, which combines a benzoate ester with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-(3-hydroxypyridin-2-yl)benzoate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(3-hydroxypyridin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-chloro-3-(3-hydroxypyridin-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(3-hydroxypyridin-2-yl)benzoate involves its interaction with specific molecular targets. The hydroxyl group on the pyridine ring can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-(2-hydroxypyridin-3-yl)benzoate
  • Methyl 4-chloro-3-(4-hydroxypyridin-2-yl)benzoate
  • Methyl 4-chloro-3-(3-hydroxyquinolin-2-yl)benzoate

Uniqueness

Methyl 4-chloro-3-(3-hydroxypyridin-2-yl)benzoate is unique due to the specific positioning of the hydroxyl group on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. This unique structure allows for distinct applications and properties compared to its similar compounds .

Properties

IUPAC Name

methyl 4-chloro-3-(3-hydroxypyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)8-4-5-10(14)9(7-8)12-11(16)3-2-6-15-12/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYNEWDENZKZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683179
Record name Methyl 4-chloro-3-(3-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-44-8
Record name Methyl 4-chloro-3-(3-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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